molecular formula C15H13BrO2 B1322238 (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone CAS No. 333361-13-0

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Cat. No. B1322238
CAS RN: 333361-13-0
M. Wt: 305.17 g/mol
InChI Key: ZEDYNUOQIHWKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone, often referred to as 5-Bromo-2-MPM, is a chemical compound belonging to the class of phenylketones. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 5-Bromo-2-MPM has a variety of uses, including as a reagent for the synthesis of a range of organic compounds, as an intermediate for the production of pharmaceuticals, and as an analytical tool for the study of biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Research

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its brominated and methoxy groups make it a valuable precursor in constructing complex molecules. For instance, it has been utilized in the synthesis of Dapagliflozin , a medication used to treat type 2 diabetes by inhibiting the sodium-glucose transport proteins .

properties

IUPAC Name

(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYNUOQIHWKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624871
Record name (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

CAS RN

333361-13-0
Record name (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 5-bromo-2-methylbenzoic acid (1.29 g, 6 mmol) in 12 mL of CH2Cl2 containing oxalyl chloride (8 mmol) was added 2 drops of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred 6 hr prior to removal of the volatiles using a rotary evaporator. After dissolving the crude 5-bromo-2-methylbenzoyl chloride in 15 ml of CS2, the stirred mixture was cooled to 4° prior to adding anisole (0.7 g, 6.6 mmol) followed by AlCl3 (1.7 g, 12 mmol). The reaction, after warming to 20° over 1 hr, was stirred for 15 hr prior to quenching with 1N HCl. Subsequently, the suspension was diluted with 50 ml H2O and stirred until all solids were in solution. The mixture was extracted 3× with EtOAc. The combined organic extracts were washed 1× with 1N HCl, H2O, aq NaHCO3, and brine prior to drying over Na2SO4. After removal of the volatiles, the resulting tan solid was recrystallized from 95% EtOH to yield 1.6 g of 5-bromo-2-methyl-4′-methoxybenzophenone.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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